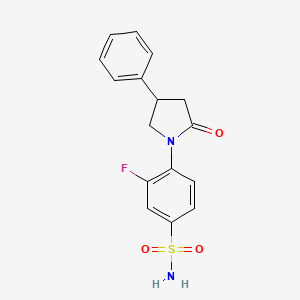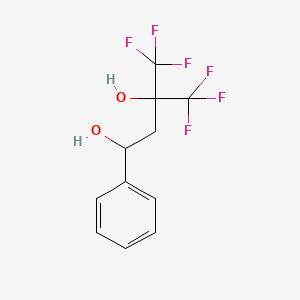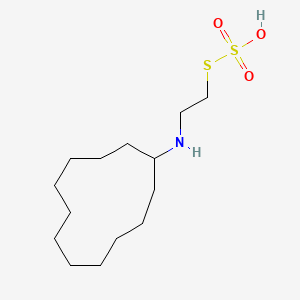
2-Cyclododecylaminoethanethiol hydrogen sulfate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclododecylaminoethanethiol hydrogen sulfate (ester) is a complex organic compound that features a cyclododecyl group attached to an aminoethanethiol backbone, which is further esterified with hydrogen sulfate
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclododecylaminoethanethiol hydrogen sulfate (ester) typically involves multiple steps. One common method includes the reaction of cyclododecylamine with 2-chloroethanethiol to form 2-cyclododecylaminoethanethiol. This intermediate is then reacted with sulfuric acid to produce the hydrogen sulfate ester. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product with high purity .
Types of Reactions:
Oxidation: The thiol group in 2-Cyclododecylaminoethanethiol hydrogen sulfate (ester) can undergo oxidation to form disulfides.
Reduction: The compound can be reduced to break the ester bond, yielding the corresponding alcohol and sulfate ion.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and alkoxides are employed under basic conditions.
Major Products:
Oxidation: Disulfides and sulfonic acids.
Reduction: Alcohols and sulfate ions.
Substitution: Various substituted aminoethanethiol derivatives.
Aplicaciones Científicas De Investigación
2-Cyclododecylaminoethanethiol hydrogen sulfate (ester) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of surfactants and as an additive in lubricants and coatings.
Mecanismo De Acción
The mechanism of action of 2-Cyclododecylaminoethanethiol hydrogen sulfate (ester) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction cascades and metabolic processes .
Comparación Con Compuestos Similares
Tetradecyl hydrogen sulfate (ester): An anionic surfactant used in the treatment of varicose veins.
Dodecyl sulfate-based anionic surface-active ionic liquids: Used in various industrial applications.
Uniqueness: 2-Cyclododecylaminoethanethiol hydrogen sulfate (ester) is unique due to its cyclododecyl group, which imparts distinct physicochemical properties compared to other similar compounds. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specialized applications .
Propiedades
Número CAS |
37018-33-0 |
|---|---|
Fórmula molecular |
C14H29NO3S2 |
Peso molecular |
323.5 g/mol |
Nombre IUPAC |
(2-sulfosulfanylethylamino)cyclododecane |
InChI |
InChI=1S/C14H29NO3S2/c16-20(17,18)19-13-12-15-14-10-8-6-4-2-1-3-5-7-9-11-14/h14-15H,1-13H2,(H,16,17,18) |
Clave InChI |
ZGSIHLYVXVPDJK-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCC(CCCCC1)NCCSS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(3-nitrophenyl)methylideneamino]acetamide](/img/structure/B14682476.png)
![2,2'-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14682485.png)
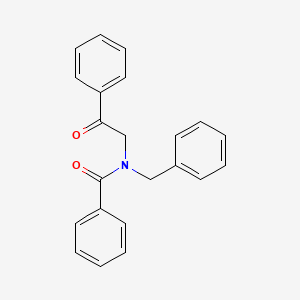
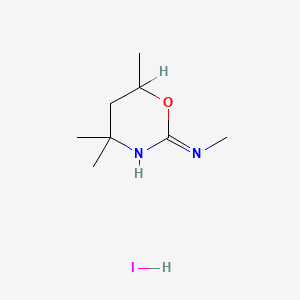
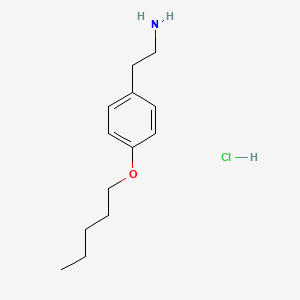
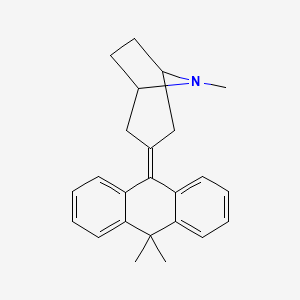
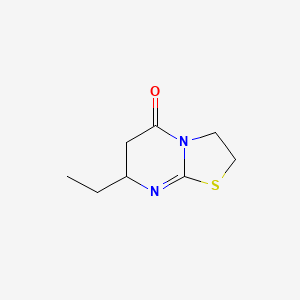
![Phenyl[(2Z)-2-(phenylimino)-1,3-thiazepan-3-yl]methanone](/img/structure/B14682521.png)

